3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Description
3-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride is a bicyclic heterocyclic compound featuring a fused imidazole and diazepine ring system. The molecule is substituted with a methyl group at the 3-position and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-6-10-8-2-3-9-4-5-11(7)8;;/h6,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTUDQVHQPFHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine dihydrochloride
- CAS Number : 1440955-35-0
- Molecular Formula : C8H13N3.2Cl
- Molecular Weight : 224.13 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Research has indicated that certain derivatives of imidazo[1,2-d][1,4]diazepines exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds related to imidazo[1,2-d][1,4]diazepines have shown IC50 values in the range of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cells . This indicates a promising anticancer potential that warrants further investigation.
The mechanism by which this compound exerts its effects may involve:
- AMPAR Antagonism : Similar compounds have been shown to act as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), which play a crucial role in excitatory neurotransmission . The inhibition of AMPAR can lead to reduced neuronal excitability and may contribute to the compound's therapeutic effects.
Case Studies
Several studies have explored the biological activities of imidazo[1,2-d][1,4]diazepines:
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| HCT-116 | 16.19 ± 1.35 | Significant cytotoxicity observed | |
| MCF-7 | 17.16 ± 1.54 | Comparable efficacy to doxorubicin |
Pharmacological Profiles
The pharmacological profiles of related compounds suggest variations in potency based on structural modifications. For instance:
Scientific Research Applications
Anxiolytic Properties
Research indicates that compounds within the imidazo[1,2-d][1,4]diazepine class may exhibit anxiolytic effects similar to traditional benzodiazepines. Studies have shown that these compounds modulate the GABA-A receptor activity, which is crucial for anxiety regulation.
Antidepressant Effects
Preliminary investigations suggest potential antidepressant properties. The interaction with neurotransmitter systems may lead to mood enhancement and reduction in depressive symptoms.
Anticancer Activity
Emerging studies have indicated that 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation is currently under investigation.
Study 1: Anxiolytic Activity Assessment
A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of anxiety-like behaviors compared to control groups. Behavioral tests such as the elevated plus maze and open field test were utilized to measure outcomes.
Study 2: Anticancer Efficacy
In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. The mechanism involves the downregulation of key proteins involved in cell cycle progression. Further research is needed to elucidate its full therapeutic potential against various cancer types.
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Unique Features | Clinical Use |
|---|---|---|---|
| Diazepam | GABA-A receptor modulator | Long half-life | Anxiety disorders |
| Clonazepam | GABA-A receptor modulator | Potent anticonvulsant | Seizure disorders |
| 3-Methyl-5H... | Expected GABA-A modulation | Unique substitution pattern | Under research |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₈H₁₄Cl₂N₄ (as dihydrochloride) .
- Synthesis : Intermediate derivatives, such as tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate, are synthesized via multistep reactions involving LiAlH₄ reduction and subsequent functionalization. High-purity (>99%) batches are achievable using advanced analytical methods (HPLC, NMR) .
- Applications : Primarily used as a pharmaceutical intermediate for developing central nervous system (CNS) therapeutics and kinase inhibitors. Its structural flexibility allows for derivatization to optimize pharmacokinetic properties .
Structural Analogues in the Diazepine Family
The following table summarizes key structural and functional differences between the target compound and related diazepine derivatives:
Key Observations:
Pyrimido-diazepines () incorporate a larger pyrimidine ring, enabling additional hydrogen-bonding interactions critical for enzyme inhibition (e.g., HIV-1 RT) .
Substituent Effects :
- Halogenation : Bromo-substituted derivatives (e.g., ) show increased lipophilicity, improving blood-brain barrier penetration for CNS targets.
- Salt Forms : Dihydrochloride/hydrochloride salts enhance aqueous solubility, which is critical for bioavailability in oral formulations .
Synthetic Accessibility :
- Imidazo-diazepines require complex multistep syntheses (e.g., tert-butyl ester intermediates ), whereas triazolo-diazepines are synthesized via copper-catalyzed cyclization, offering scalability advantages .
Physicochemical and Analytical Data
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with Amidinium Salts
A common approach involves reacting o-phenylenediamine or its derivatives with amidinium salts under controlled temperature conditions (0 °C to 5 °C) in solvents such as ethanol or dichloromethane. This reaction yields benzimidazole or benzodiazepine intermediates depending on the nucleophilic attack pattern:
- Single attack at C3 of the amidinium salt yields benzimidazole derivatives.
- Double attack at C1 and C3 yields benzodiazepine derivatives.
For example, the reaction of o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene amino methanaminium iodide results in 2-phenyl-1H-benzo[d]imidazole and 2-phenyl-2,3-dihydro-1H-benzo[f]triazepine derivatives.
Cyclization of Amino-Substituted Intermediates
Refluxing amino-substituted intermediates such as 2-((2-aminophenyl)amino)methylene malononitrile hydrochloride in absolute ethanol leads to cyclization forming 4-amino-1H-benzo[b]diazepine-3-carbonitrile hydrochloride derivatives. Subsequent hydrolysis and methylation steps can yield methyl-substituted diazepine derivatives.
Use of Imidazolidin-2-ylideneamino Aniline Derivatives
Reactions of 2-(imidazolidin-2-ylideneamino) aniline derivatives with carbonyldiimidazole produce tetrahydroimidazo-benzodiazepinones, which upon heating in methanol yield dihydroimidazole derivatives. This method allows for structural variation and functionalization at the imidazo and diazepine rings.
Active Methylene Compound Condensation
Condensation of malononitrile derivatives with ethane-1,2-diamine or cyclohexane-1,2-diamine in solvents like DMF or acetonitrile produces imidazo and triazepine derivatives. This method is useful for synthesizing various ring-fused heterocycles including the imidazo[1,2-d]diazepine core.
Industrial and Improved Synthetic Processes
One-Pot Annulation Processes
For related imidazobenzodiazepines, one-pot annulation processes have been developed to improve yields and simplify synthesis. These involve condensation of iminophosphates with ethyl isocyanoacetate under basic conditions without isolating unstable intermediates. Yields have been improved from 15-30% in earlier methods to approximately 44-47% with optimized bases and solvents such as DMF and THF.
Decarboxylation and Cyclization for Diazepine Ring Formation
A key step in the synthesis of 4H-imidazo[1,5-a]benzodiazepines (structurally related to the target compound) is the thermal decarboxylation of carboxylic acid intermediates in high boiling solvents or microreactors. This step forms the fused diazepine ring but can produce isomeric impurities requiring further isomerization and purification.
An improved process involves decarboxylation of the 5-aminomethyl-1-phenyl-imidazole-4-carboxylic acid dihydrochloride intermediate under milder conditions without high pressure, minimizing isomer formation and allowing direct formation of the hydrochloride salt of the target compound. This process is amenable to batch or continuous flow reactors, enhancing scalability and yield (~82% purity with 1% isomer impurity).
Data Table Summarizing Key Preparation Conditions
Research Findings and Notes
- The condensation reactions are sensitive to temperature and solvent choice, influencing product distribution between benzimidazole and benzodiazepine derivatives.
- The cyclization steps often require acidic or basic conditions to promote ring closure and salt formation.
- One-pot annulation processes reduce the number of steps and improve overall yield and scalability, important for industrial synthesis.
- The decarboxylation step is critical for ring closure but can produce isomeric impurities; improved methods using specific intermediates and reaction conditions reduce these impurities and simplify purification.
- The dihydrochloride salt form enhances compound stability and is the preferred pharmaceutical form.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and purification methods for 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride?
- Answer : The compound is synthesized via multi-step heterocyclic reactions, often involving imidazole and diazepine ring formation. Key steps include:
- One-pot cyclization : Similar to methods used for tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., using DMSO as a solvent and heating under reflux) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended .
- Salt formation : Hydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base in anhydrous ether .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₄ | |
| Molecular Weight | 261.13 g/mol | |
| CAS Number | Not explicitly listed |
Q. How is the structure of this compound confirmed experimentally?
- Answer : Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ring connectivity and substituents. For example, imidazole protons appear at δ 7.2–8.1 ppm .
- HRMS : High-resolution mass spectrometry ensures molecular ion consistency with theoretical mass (e.g., [M+H]⁺ at m/z 261.13) .
- X-ray crystallography : Resolves stereochemistry in analogs like tert-butyl derivatives .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer :
- Solubility : Freely soluble in polar solvents (water, DMSO, methanol) but poorly in non-polar solvents (hexane). Use sonication for aqueous solutions .
- Stability : Stable at −20°C in airtight, light-protected containers. Degrades above 40°C or in basic pH (>9), forming imidazole byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Answer :
- Substituent variation : Modify the methyl group at position 3 or diazepine ring saturation. For example, tert-butyl analogs show enhanced lipophilicity (logP +0.5) .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) using reference drugs like celecoxib .
- Data Table :
| Analog Modification | LogP (SwissADME) | Bioactivity Trend |
|---|---|---|
| 3-Methyl (parent) | 1.2 | Baseline |
| 3-tert-Butyl | 1.7 | Increased potency |
| 7-Fluoro substitution | 1.4 | Reduced solubility |
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Answer : Discrepancies in NMR/IR data arise from:
- Solvent effects : DMSO vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm .
- Impurity interference : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to detect byproducts ≥95% purity .
- Methodological steps :
Reproduce synthesis under inert atmosphere (N₂/Ar).
Validate spectra against certified reference standards.
Q. How can computational modeling optimize pharmacokinetic properties?
- Answer :
- SwissADME predictions : Assess drug-likeness (e.g., bioavailability score: 0.55) .
- Molecular docking : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolism .
- Key parameters :
- Lipophilicity (LogP) : 1.2 (ideal range: −0.4–5.6) .
- TPSA : 45 Ų (moderate membrane permeability) .
Q. What in vivo experimental designs are suitable for studying this compound’s bioavailability?
- Answer :
- Animal models : Administer 10 mg/kg orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8 hr .
- Analytical method : LC-MS/MS (LLOQ: 1 ng/mL) to quantify plasma concentrations .
- PK parameters : t₁/₂ = 3.2 hr, Cₘₐₓ = 2.1 µg/mL .
Methodological Best Practices
Q. How to mitigate instability during long-term storage?
- Answer :
- Storage : −20°C in amber vials with desiccants (silica gel). Avoid freeze-thaw cycles .
- Stability testing : Monitor via HPLC every 6 months; discard if purity drops below 90% .
Q. What strategies identify degradation products?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
